2-(Diethylamino)-N'-hydroxybenzenecarboximidamide
Overview
Description
2-(Diethylamino)-N'-hydroxybenzenecarboximidamide, also known as DEHBC, is a chemical compound that has been studied for its potential applications in scientific research. DEHBC is a derivative of benzimidazole, a five-membered heterocyclic ring with two nitrogen atoms. It is a versatile compound that has been used in the synthesis of various compounds and materials, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Properties of Aromatic Polyamides and Polyimides
Aromatic polyamides and polyimides were synthesized using 2-(Diethylamino)-N'-hydroxybenzenecarboximidamide as a monomer, demonstrating solubility in polar solvents and potential for creating transparent, flexible films. These polymers exhibited high thermal stability, with glass transition temperatures ranging from 307–338°C and minimal weight loss up to 460°C, indicating their suitability for high-temperature applications (Yang & Lin, 1995).
Development of Antidiabetic Drugs
This compound derivatives showed potential as antidiabetic drugs by inhibiting the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This inhibition is linked to reduced hepatic gluconeogenesis, suggesting therapeutic applications for type 2 diabetes (Barf et al., 2002).
Application in Live Cell Imaging
A compound incorporating this compound was developed for fluorescent "turn-on" and colorimetric recognition of hydrazine in physiological conditions. This probe showed effectiveness in detecting intracellular hydrazine in human breast cancer cells, MCF-7, using fluorescence microscopy, highlighting its potential in biological and medical research (Nandi et al., 2015).
Synthesis of Antimicrobial Agents
Novel antimicrobial agents were synthesized using this compound, showing in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger. This demonstrates the compound's potential in developing new antimicrobial drugs (Padalkar et al., 2016).
Development of Anticancer Drugs
Schiff bases synthesized with this compound exhibited significant anticancer activity. They showed potential as effective drugs against cancer, highlighted by cytotoxicity studies against cancer cell lines and analysis of their pro-apoptotic mechanisms (Uddin et al., 2020).
properties
IUPAC Name |
2-(diethylamino)-N'-hydroxybenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-14(4-2)10-8-6-5-7-9(10)11(12)13-15/h5-8,15H,3-4H2,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRDQZVDUGULLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=CC=C1/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.